molecular formula C16H17NO5S B2827934 (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1798971-39-7

(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2827934
CAS No.: 1798971-39-7
M. Wt: 335.37
InChI Key: CWIPXZZKHYEHGW-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound designed for research applications. This molecule features a complex structure that incorporates multiple pharmacologically relevant motifs, including two furan rings and a pyrrolidine scaffold bearing a sulfonyl group, all connected through a conjugated enone linker. The presence of the sulfonyl group attached to the pyrrolidine ring is a key feature, known to influence the molecule's electronic properties, solubility, and potential to interact with biological targets . The conjugated α,β-unsaturated ketone (enone) system is a highly reactive functional group, making this compound a valuable intermediate for studying Michael addition reactions and other nucleophilic attack processes in synthetic chemistry . In biomedical research, compounds with similar structural features, particularly those containing the 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine moiety, are investigated as potential intermediates in the development of targeted therapeutic agents . The bifunctional nature of the structure suggests potential for probing protein-ligand interactions or serving as a core scaffold in the design of molecules that modulate enzyme activity, such as cyclin-dependent kinases (CDKs) . Researchers can utilize this chemical as a key building block in medicinal chemistry programs or as a probe for investigating biochemical pathways. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-16(6-5-13-3-1-9-21-13)17-8-7-15(11-17)23(19,20)12-14-4-2-10-22-14/h1-6,9-10,15H,7-8,11-12H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIPXZZKHYEHGW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a furan-based derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient in producing complex molecules from simple starting materials. For instance, a reported method includes the reaction of furan derivatives with pyrrolidine and sulfonyl reagents under controlled conditions to yield the target compound with good yields and purity .

Antimicrobial Activity

Research indicates that furan derivatives possess significant antimicrobial properties. In a comparative study, various furan-containing compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating strong antibacterial activity .

Antifungal Properties

In addition to antibacterial effects, furan derivatives have shown antifungal activity. Studies have demonstrated that compounds similar to (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives have also been documented. Research shows that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is believed to be mediated through interaction with specific cellular receptors or enzymes involved in inflammation and microbial resistance. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes in bacterial cell wall synthesis or disrupt cellular signaling pathways associated with inflammation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various furan derivatives, including the target compound. The results indicated that the compound significantly reduced bacterial viability in vitro, particularly against S. aureus, with an observed MIC of 6 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), the administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential role in managing inflammatory diseases .

Data Tables

Biological Activity MIC Value (µg/mL) Target Organism
Antibacterial3.12 - 12.5Staphylococcus aureus
AntifungalNot specifiedVarious fungal strains
Anti-inflammatoryN/AIn vitro models
Study Effect Observed Reference
Case Study 1Significant reduction in bacterial viability
Case Study 2Decrease in pro-inflammatory cytokines

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of furan derivatives with pyrrolidine sulfonamide. A notable method includes the use of dipotassium phosphate and monopotassium phosphate as catalysts in a solvent mixture of methanol and water under controlled temperature conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray diffraction, confirming its structural integrity and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan-containing compounds, including (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one. Research indicates that derivatives of furan exhibit significant activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. For instance, a series of pyrrole derivatives based on furan structures demonstrated promising minimum inhibitory concentrations (MICs), suggesting their potential as lead compounds in antibiotic development .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on related furan derivatives showed that certain modifications could enhance cytotoxicity against cancer cell lines. For example, similar compounds demonstrated effective inhibition of tumor growth in vitro, particularly against breast cancer and prostate cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells .

Case Studies

Study Findings Reference
Synthesis of Furan DerivativesDeveloped novel furan-based compounds with significant antimicrobial activity against Mycobacterium tuberculosis.
Anticancer Activity EvaluationDemonstrated that furan derivatives can induce apoptosis in various cancer cell lines with promising IC50 values.
Structure Activity Relationship (SAR) AnalysisIdentified key structural features that enhance biological activity in furan-containing compounds.

Material Science Applications

In addition to biological applications, (E)-3-(furan-2-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one may also find utility in material science. Its unique chemical structure allows for incorporation into polymers or coatings that require enhanced thermal stability or specific chemical reactivity. The sulfonamide group can provide additional functional properties, making it suitable for applications in drug delivery systems or as a building block for advanced materials .

Comparison with Similar Compounds

Substituent Effects on Enone Reactivity and Electronic Properties

  • Key Differences: The absence of a sulfonyl group reduces polarity and hydrogen-bonding capacity compared to the target compound. The furan-3-yl substitution may alter electronic delocalization in the enone system. Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol.
  • (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one: Structure: Substitutes the pyrrolidine ring with a piperazine moiety and replaces one furan with a fluorophenyl group . Key Differences: The fluorophenyl group introduces electron-withdrawing effects, enhancing the enone’s electrophilicity. The piperazine ring increases basicity and solubility compared to pyrrolidine.
  • (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one: Structure: Contains a dimethylamino-phenyl group (electron-donating) instead of the sulfonyl-pyrrolidine group .

Impact of Heterocyclic Ring Modifications

  • (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Structure: Lacks furan and sulfonyl groups, featuring a phenyl substituent . Key Differences: The phenyl group increases hydrophobicity, reducing solubility in polar solvents. The absence of sulfonyl limits polar interactions. Molecular Formula: C₁₃H₁₅NO; Molecular Weight: 201.26 g/mol.
  • (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one :

    • Structure : Incorporates a chlorophenyl-substituted furan and a piperidine ring .
    • Key Differences : The chlorine atom enhances stability via steric and electronic effects. Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine.

Sulfonyl Group Contributions

The sulfonyl group in the target compound distinguishes it from most analogs. For example:

  • Hydrogen Bonding : The sulfonyl oxygen can act as a hydrogen-bond acceptor, enhancing interactions with biological targets or crystalline lattice structures .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₂₀N₂O₅S 388.44 Furan-2-yl, sulfonyl-pyrrolidine High polarity, rigid conformation
(2E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one C₁₁H₁₃NO₂ 191.23 Furan-3-yl, pyrrolidine Moderate polarity, no sulfonyl
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one C₁₈H₁₆FN₂O₃ 333.33 Fluorophenyl, piperazine-furan Enhanced electrophilicity
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one C₁₃H₁₅NO 201.26 Phenyl, pyrrolidine Hydrophobic, no heteroaromatic

Table 2: Substituent Effects on Key Properties

Substituent Type Electronic Effect Impact on Solubility Biological Relevance
Sulfonyl-pyrrolidine Electron-withdrawing High polarity Enhanced target binding via H-bonding
Furan-2-yl/3-yl Mild electron-donating Moderate polarity π-π stacking with aromatic residues
Fluorophenyl Electron-withdrawing Low aqueous solubility Improved metabolic stability
Dimethylamino-phenyl Strong electron-donating High solubility Potential for charge-transfer interactions

Methodological Insights

  • Structural Elucidation: Analogs were characterized via NMR (¹H, ¹³C) and UV spectroscopy, as seen in and , which are standard for confirming enone and heterocyclic frameworks .
  • Crystallography : SHELX software () was used to resolve crystal structures of related compounds, highlighting conformational preferences of pyrrolidine/piperidine rings .

Q & A

Q. How can scale-up challenges (e.g., low yield, impurity control) be addressed for preclinical studies?

  • Methodological Answer : Optimize microwave-assisted synthesis for faster reaction times. Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Use orthogonal purification (e.g., preparative HPLC + crystallization) to meet regulatory standards (>99% purity) .

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